molecular formula C14H16O7 B12561999 Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate CAS No. 184421-13-4

Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate

Cat. No.: B12561999
CAS No.: 184421-13-4
M. Wt: 296.27 g/mol
InChI Key: IKDXECMWAVJBIU-UHFFFAOYSA-N
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Description

Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate is an organic compound characterized by the presence of a furan ring and multiple ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate typically involves the esterification of 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high product quality.

Chemical Reactions Analysis

Types of Reactions

Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the but-3-ene moiety can be reduced to form saturated derivatives.

    Substitution: The ester groups can participate in nucleophilic substitution reactions to form different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated butane derivatives.

    Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-rich furan ring and the electron-withdrawing ester groups. These functional groups can interact with various molecular targets and pathways, facilitating different types of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl 4-(furan-2-yl)but-3-ene-1,1,2-tricarboxylate: Similar structure but with a different position of the ester group.

    Trimethyl 4-(furan-2-yl)but-3-ene-1,1,4-tricarboxylate: Another isomer with a different ester group position.

    Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxamide: An amide derivative with similar structural features.

Uniqueness

Trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate is unique due to the specific arrangement of its ester groups and the presence of the furan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

184421-13-4

Molecular Formula

C14H16O7

Molecular Weight

296.27 g/mol

IUPAC Name

trimethyl 4-(furan-2-yl)but-3-ene-1,1,3-tricarboxylate

InChI

InChI=1S/C14H16O7/c1-18-12(15)9(7-10-5-4-6-21-10)8-11(13(16)19-2)14(17)20-3/h4-7,11H,8H2,1-3H3

InChI Key

IKDXECMWAVJBIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=CC1=CC=CO1)C(=O)OC)C(=O)OC

Origin of Product

United States

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